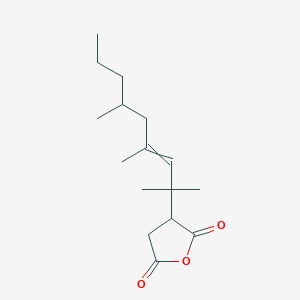
9,10-Anthracenedione, 2-(4-butoxyphenyl)-1,5-dihydroxy-4,8-dinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 2-(4-butoxyphenyl)-1,5-dihydroxy-4,8-dinitro- is a complex organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 2-(4-butoxyphenyl)-1,5-dihydroxy-4,8-dinitro- typically involves multi-step organic reactions. The starting material is often anthracene, which undergoes oxidation to form anthraquinone. Subsequent nitration, hydroxylation, and alkylation reactions introduce the nitro, hydroxy, and butoxyphenyl groups, respectively. Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, sodium hydroxide for hydroxylation, and butyl bromide for alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of catalysts, controlled temperatures, and pressures are crucial to ensure high yields and purity. Industrial methods also focus on optimizing reaction times and minimizing by-products to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Anthracenedione, 2-(4-butoxyphenyl)-1,5-dihydroxy-4,8-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Aplicaciones Científicas De Investigación
9,10-Anthracenedione, 2-(4-butoxyphenyl)-1,5-dihydroxy-4,8-dinitro- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 2-(4-butoxyphenyl)-1,5-dihydroxy-4,8-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. For instance, the nitro groups may participate in redox reactions, while the hydroxy groups can form hydrogen bonds, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 9,10-Anthracenedione, 4,8-diamino-2-(4-butoxyphenyl)-1,5-dihydroxy-
- 9,10-Anthracenedione, 1,5-diamino-2,6-bis(4-butoxyphenyl)-4,8-dihydroxy-
Uniqueness
Compared to similar compounds, 9,10-Anthracenedione, 2-(4-butoxyphenyl)-1,5-dihydroxy-4,8-dinitro- stands out due to its unique combination of functional groups. The presence of both nitro and hydroxy groups provides a balance of electron-withdrawing and electron-donating effects, influencing its reactivity and potential applications. Additionally, the butoxyphenyl group enhances its solubility and stability, making it suitable for various industrial and research purposes.
Propiedades
Número CAS |
116266-17-2 |
|---|---|
Fórmula molecular |
C24H18N2O9 |
Peso molecular |
478.4 g/mol |
Nombre IUPAC |
2-(4-butoxyphenyl)-1,5-dihydroxy-4,8-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C24H18N2O9/c1-2-3-10-35-13-6-4-12(5-7-13)14-11-16(26(33)34)19-21(22(14)28)24(30)18-15(25(31)32)8-9-17(27)20(18)23(19)29/h4-9,11,27-28H,2-3,10H2,1H3 |
Clave InChI |
UTYQTDRTQWTZPU-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol](/img/structure/B14313368.png)
![4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide](/img/structure/B14313370.png)
![3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14313371.png)

![4-{2-[4-(Trifluoromethanesulfonyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14313383.png)
![2-[(3-Ethenylphenyl)methoxy]-N,N-dimethylethan-1-amine](/img/structure/B14313395.png)
![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane)](/img/structure/B14313401.png)

![6-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethyl]-2,3-dimethoxybenzaldehyde](/img/structure/B14313416.png)
